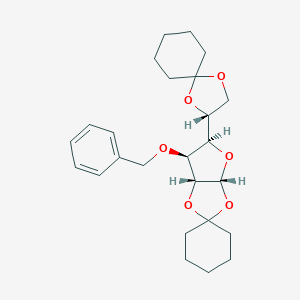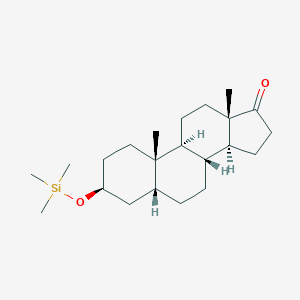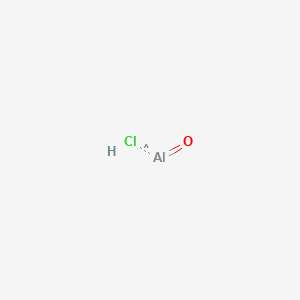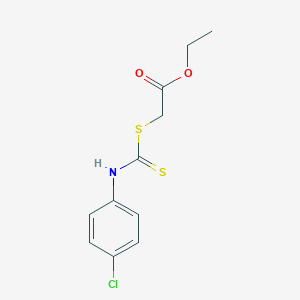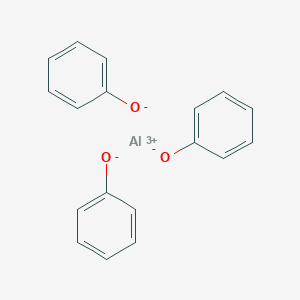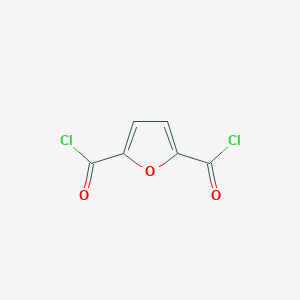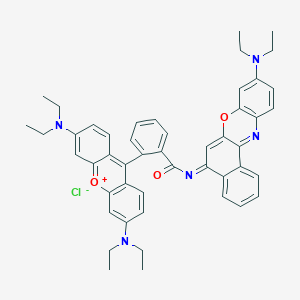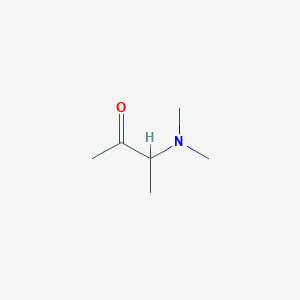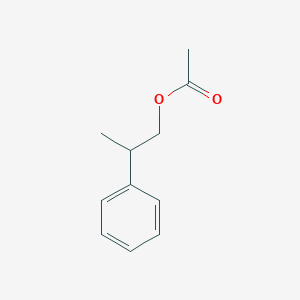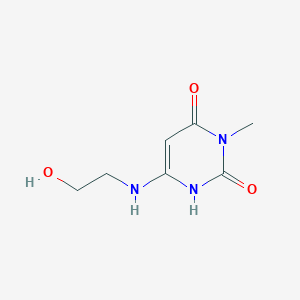
Méquindox
Vue d'ensemble
Description
Mequindox (MEQ) is a synthetic antimicrobial agent of the quinoxaline-1,4-dioxide group, used primarily in veterinary medicine as an antibacterial and feed additive. Its application is significant in controlling bacterial enteritis in various food-producing animals, although concerns have been raised regarding its potential residues in food animal-derived products and its safety profile (Lingli Huang et al., 2015).
Synthesis Analysis
Research specifically detailing the synthesis process of Mequindox is not directly available from the provided papers. Typically, the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,4-diketones or their equivalents under various conditions. The synthesis process's intricacies, including catalysts, temperature, and solvents, play a significant role in the yield and purity of Mequindox.
Molecular Structure Analysis
The molecular structure and vibrational spectra of Mequindox and its derivatives have been studied through density functional theory (DFT) calculations, revealing insights into its geometric structure, bond dissociation enthalpy, and heat of formation. These studies provide a theoretical basis for understanding the chemical behavior and stability of Mequindox and its metabolites (Jiaheng Zhang et al., 2011).
Chemical Reactions and Properties
Mequindox undergoes various metabolic reactions, including N→O group reduction, carbonyl reduction, and methyl mono-hydroxylation. These metabolic pathways have been identified through studies involving different species, such as rats, chickens, and pigs, indicating interspecies variations in Mequindox metabolism. The identification of metabolites and understanding of metabolic pathways are crucial for assessing the safety and environmental impact of Mequindox (Zhaoying Liu et al., 2010).
Physical Properties Analysis
The analysis of Mequindox's physical properties, such as solubility, stability, and dissolution rate, is essential for its formulation and application in veterinary medicine. While the reviewed studies do not directly address these properties, the determination of Mequindox and its metabolites in various matrices (e.g., tissue, plasma) using advanced analytical techniques implies considerations related to its physical behavior (Y. You et al., 2016).
Chemical Properties Analysis
The chemical properties of Mequindox, including its reactivity, stability under different environmental conditions, and interactions with biological molecules, are inferred through studies on its metabolism and the detection of its residues in animal tissues. The metabolism studies provide insight into the reactive groups and potential transformation products of Mequindox in biological systems (Lingli Huang et al., 2015).
Applications De Recherche Scientifique
Médicament Antibactérien en Aquaculture
Le méquindox a été largement appliqué et utilisé comme additif alimentaire et médicament antibactérien dans l'industrie de l'élevage des holothuries . Il aide à maintenir la santé des holothuries et à garantir un rendement élevé.
Étude du Métabolisme chez les Animaux Marins
Le comportement métabolique du this compound (MEQ) in vivo chez l'holothurie a été étudié . Neuf métabolites ont été détectés et identifiés dans les tissus de l'holothurie . Les voies métaboliques du MEQ chez l'holothurie comprennent principalement la réduction par hydrogénation, la désoxydation, la carboxylation, la désacétylation et des combinaisons de celles-ci .
Évaluation des Risques dans les Produits de la Mer
Les résultats du métabolisme du MEQ chez les animaux marins comme les holothuries pourraient faciliter l'évaluation précise des risques du MEQ dans l'holothurie et les produits de la mer connexes . Ceci est crucial pour garantir la sécurité alimentaire et protéger la santé des consommateurs.
Étude des Voies Métaboliques
Les métabolites les plus prédominants du MEQ chez l'holothurie sont le 2-iso-BDMEQ et le 2-iso-1-DMEQ, avec la désoxydation et la réduction carbonyle comme principales voies métaboliques . Cette information est précieuse pour comprendre les effets biologiques et les risques potentiels du MEQ.
Identification de Nouveaux Métabolites
Ce travail a rapporté pour la première fois l'acide 3-méthyl-2-quinoxalinecarboxylique (MQCA) comme métabolite du MEQ, et la carboxylation est une voie métabolique majeure du MEQ chez l'holothurie . L'identification de nouveaux métabolites peut contribuer à la compréhension de la pharmacocinétique et de la pharmacodynamie du MEQ.
Étude Comparative du Métabolisme
Le métabolisme du MEQ chez les animaux marins est différent de celui des animaux terrestres . Cette étude comparative peut fournir des informations sur les effets spécifiques à l'espèce du MEQ et guider son utilisation sûre et efficace chez différents animaux.
Mécanisme D'action
Target of Action
Mequindox (MEQ) is a synthetic antimicrobial agent that belongs to the quinoxaline-di-N-oxides (QdNOs) group . It primarily targets DNA synthesis, acting as an inhibitor . The liver and kidneys are among the main toxic target organs of QdNOs .
Mode of Action
MEQ interacts with its targets by inhibiting DNA synthesis . It produces reactive oxide species (ROS) in bacteria exposed to it, leading to a significant dose-related increase in intracellular ROS levels and hydroxyl radicals . This interaction results in damage to the cell walls and membranes of the bacteria .
Biochemical Pathways
The metabolic pathways of MEQ mainly include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof . Deoxidation and carbonyl reduction are the major metabolic pathways . MEQ triggers oxidative stress, leading to mitochondrion dysfunction . It also upregulates the MAPK and Nrf2-Keap1 signaling pathways .
Pharmacokinetics
MEQ is administered via oral gavage or intramuscular injection . After administration, it is metabolized into two metabolites, 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8), which are detected in the serum of mice . The tissue distribution of MEQ and its marker residue 1,4-bisdesoxymequindox (M1) were determined in swine following oral gavage or intramuscular injection .
Result of Action
MEQ’s action results in oxidative damage in the liver . It also induces genotoxicity and carcinogenicity, increasing the incidence of tumors . Furthermore, MEQ triggers oxidative stress, mitochondrion dysfunction, and spermatogenesis deficiency in mice . It also induces kidney toxicity, associated with oxidative stress and apoptosis .
Action Environment
Environmental factors such as the method of administration and dosage can influence MEQ’s action, efficacy, and stability . For instance, the higher incidence of tumors was noted in the group with the lowest dietary concentration tested . This suggests a potential relationship among the dose, general toxicity, and carcinogenicity in vivo .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMCPPBTUATEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328049 | |
| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13297-17-1 | |
| Record name | Mequindox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the precise mechanism is still under investigation, MEQ is known to act as an inhibitor of deoxyribonucleic acid (DNA) synthesis. [] This suggests that MEQ interferes with bacterial DNA replication, ultimately leading to bacterial cell death.
ANone: Studies show MEQ exposure can lead to various metabolic changes, including:
- Suppression of glycolysis: This indicates an alteration in energy production pathways. [, ]
- Stimulation of fatty acid oxidation: This suggests a shift towards utilizing fats for energy. [, ]
- Increased oxidative stress: MEQ can disrupt the balance of oxidants and antioxidants in the body. [, ]
- Disruption of amino acid metabolism: This can impact protein synthesis and other essential cellular processes. [, ]
- Perturbation of gut microbial activity: MEQ can alter the composition and function of the gut microbiota. [, ]
ANone: MEQ has the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol. [, , ]
ANone: Yes, various studies have used techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to characterize MEQ and its metabolites. This includes techniques like:
ANone: The provided research papers primarily focus on the biological and pharmacological aspects of MEQ. There is limited information regarding its material compatibility and stability under various conditions outside of biological systems.
ANone: MEQ is primarily investigated for its antimicrobial properties. The available research does not discuss any catalytic properties or applications of MEQ.
ANone: While some studies utilized computational methods to analyze mass spectrometry data for metabolite identification, [, , , ] there's limited information on comprehensive computational modeling, simulations, or QSAR models specifically for MEQ.
ANone: Research indicates that the N-oxide groups in MEQ are crucial for its antibacterial activity. Reduction of these groups, particularly at the N1 position, significantly reduces toxicity. [, ] Additionally, metabolites like 2-isoethanol MEQ, formed by carbonyl reduction, exhibit lower toxicity compared to the parent MEQ molecule. []
ANone: MEQ undergoes extensive metabolism in vivo, with N-oxide reduction being a major metabolic pathway. [, ] This suggests that the parent MEQ molecule is not highly stable within biological systems.
ANone: MEQ use raises concerns regarding residues in animal-derived food products, posing potential risks to human health. [, , ] As a result, monitoring and regulating MEQ residues in food animals are crucial for ensuring food safety.
ANone: Studies demonstrate that MEQ is:
- Rapidly absorbed and widely distributed following administration. [, , ]
- Extensively metabolized, primarily via N-oxide reduction and carbonyl reduction. [, , , ]
- Excreted primarily through urine and feces. [, ]
ANone: MEQ demonstrates in vitro antibacterial activity against various bacterial species, including:
ANone: Research commonly employs rats, [, , , , , ] chickens, [, , , , ] and pigs [, , , , , ] to investigate MEQ's pharmacokinetics, metabolism, and toxicity.
ANone: While specific resistance mechanisms are not extensively discussed in the provided papers, the emergence of bacterial resistance to MEQ and other quinoxaline-1,4-dioxides is a growing concern. [, ] This highlights the need for continuous monitoring and development of alternative strategies to combat resistance.
ANone: MEQ exposure has been linked to various toxic effects in animals, including:
- Liver damage: MEQ can induce oxidative stress and apoptosis in the liver. [, , ]
- Kidney damage: Similar to the liver, MEQ can cause oxidative stress and apoptosis in the kidney. []
- Reproductive toxicity: MEQ exposure can impair spermatogenesis, disrupt hormonal balance, and affect fertility in both males and females. [, , ]
- Genotoxicity: MEQ exhibits genotoxic effects, potentially leading to DNA damage and mutations. []
- Carcinogenicity: Studies indicate that long-term MEQ exposure increases the risk of developing various tumors in mice. []
ANone: The provided research primarily focuses on understanding MEQ's metabolism, disposition, and toxicity. While some studies mention microemulsions and nanoemulsions for transdermal delivery, [, ] there is limited information on specific drug delivery and targeting strategies.
ANone: Current research on MEQ primarily uses conventional endpoints like organ weight changes, histopathological analysis, and serum biochemistry to assess toxicity. There's limited information on specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects.
ANone: A range of analytical techniques are employed, predominantly:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection [, , ] or Mass Spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers improved resolution and speed compared to traditional HPLC. Commonly coupled with MS/MS for analysis of MEQ and metabolites in various matrices. [, , , , ]
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy and resolution for identifying and quantifying MEQ and its metabolites in complex biological matrices. []
ANone: Yes, researchers have developed enzyme-linked immunosorbent assays (ELISAs) [] and immunochromatographic strips [] for rapid detection of MEQ and other quinoxaline-1,4-dioxides in animal feed.
ANone: While MEQ's potential impact on aquatic ecosystems is acknowledged, [, ] the provided research primarily focuses on its use and effects in terrestrial animals. Further investigation is needed to assess its environmental fate, persistence, and potential ecotoxicological effects.
ANone: The available research focuses on MEQ's biological activity and toxicological profile. There is limited information specifically dedicated to studying its dissolution rate and solubility in various media.
ANone: Validation of analytical methods for MEQ typically involves:
- Linearity and range: Assessing the linear relationship between analyte concentration and instrument response. [, , , , ]
- Accuracy and recovery: Determining the closeness of measured values to the true values by analyzing spiked samples. [, , , , , , ]
- Precision: Evaluating the reproducibility of the method by analyzing replicate samples. [, , , , , , ]
ANone: The provided research does not delve into specific quality control and assurance measures for MEQ development, manufacturing, and distribution.
ANone: While studies utilized antibodies for developing immunoassays, [, ] the research mainly focuses on analytical applications. There's limited information regarding MEQ's potential to induce an immune response or strategies to modulate its immunogenicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



